molecular formula C12H13N3O2 B3051704 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline CAS No. 35515-48-1

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline

Cat. No. B3051704
CAS RN: 35515-48-1
M. Wt: 231.25 g/mol
InChI Key: OMHHCEOQISUAHU-UHFFFAOYSA-N
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Description

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is a synthetic compound that belongs to the class of isoquinoline chalcones . It has been studied for its potential applications in various fields, including medicine and pharmacology .


Synthesis Analysis

The synthesis of this compound involves the Claisen–Schmidt condensation of compound A with an equimolar amount of substituted aldehydes using potassium hydroxide as a catalyst . This reaction results in the formation of the chalcone derivative .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is characterized by a triazoloisoquinoline core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and isoquinoline .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Paths and Derivatives : Research shows that substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines can be obtained through specific reactions involving substituted 1-methylthio-3,4-dihydroisoquinolines. This indicates a path for synthesizing various derivatives of the compound (Glushkov et al., 2000).
  • Complex Formation : A study focusing on iron(III) chloride complex formation with a structurally similar compound suggests the potential of these compounds in forming complexes with metal ions, which could be relevant in various chemical applications (Sokol et al., 2003).

Potential Pharmaceutical Applications

  • Antimicrobial Properties : Research involving chalcones incorporating isoquinoline moiety, a structure related to 5,6-dihydro-8,9-dimethoxy-1,2,4-triazolo[3,4-a]isoquinoline, has demonstrated antimicrobial properties. This suggests possible applications in developing antimicrobial agents (Mukhtar et al., 2022).
  • Anticonvulsant Potential : In a related study, 3,4-Dihydroisoquinolin derivatives showed significant anticonvulsant activity, indicating the potential of structurally similar compounds in the treatment of convulsions (Zhang et al., 2016).

Advanced Chemical Research

  • N-heterocyclic Carbenes : Studies involving the chemistry of N-heterocyclic carbenes, which are important in modern organic synthesis, mention the use of triazolo[3,4-a]isoquinoline system as a precursor. This highlights its role in advanced organic synthesis and potential applications in creating novel organic compounds (Glushkov et al., 2008).

Future Directions

The future directions for research on 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline include further investigation of its anticancer activity and exploration of its potential applications in other fields. In addition, more studies are needed to fully understand its mechanism of action and to characterize its physical and chemical properties .

properties

IUPAC Name

8,9-dimethoxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-5-8-3-4-15-7-13-14-12(15)9(8)6-11(10)17-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHHCEOQISUAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956912
Record name 8,9-Dimethoxy-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline

CAS RN

35515-48-1
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 5,6-dihydro-8,9-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035515481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Dimethoxy-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline
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5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline
Reactant of Route 6
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Citations

For This Compound
3
Citations
VI Sokol, VS Sergienko, SA Pervushina… - Russian journal of …, 2003 - elibrary.ru
Synthesis and spectroscopic study of transition-metal complexes with 3-(furan-2-yl)-5, 5-dimethyl-5, 6-dihydro-8, 9-dimethoxy-1, 2, 4-triazolo [3, 4-a] isoquinoline (L): Crystal …
Number of citations: 1 elibrary.ru
VI Sokol, VV Davydov… - Russian …, 2003 - … Division with the cooperation of the …
Number of citations: 0
ВИ Сокол, ВВ Давыдов, НЮ Меркурьева… - Журнал …, 2003 - elibrary.ru
Синтезированы семь комплексных соединений солей Cr (III), Co (II), Cu (II) и Zn с 3-(фуран-2-ил)-5, 5-диметил-5, 6-дигидро-8, 9-диметокси-1, 2, 4-триазоло [3, 4-а] …
Number of citations: 2 elibrary.ru

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